3,5,5-Trimethylhexanoyl peroxide

Description

Significance of Organic Peroxide Initiators in Polymer Synthesis

Organic peroxides are a class of compounds that feature a peroxide (-O-O-) functional group and play a critical role in polymer chemistry. They function as radical initiators, which are substances that can generate radical species under mild conditions to promote radical reactions. wikipedia.org The defining characteristic of organic peroxides in this context is the weakness of the peroxide bond, which can be easily broken (homolytic fission) by heat or radiation to form two oxygen-centered free radicals. wikipedia.orgpergan.com These highly reactive radicals then initiate the polymerization process by reacting with monomer units, starting a chain reaction that links small molecules (monomers) into large macromolecules (polymers). pergan.comguidechem.com

The use of organic peroxide initiators is fundamental in many industrial polymerization processes, including the manufacturing of plastics, rubbers, and resins. palmercruz.com Their ability to controllably trigger the reaction allows for the synthesis of a wide variety of polymers, such as low-density polyethylene (B3416737) (LDPE), polyvinyl chloride (PVC), polystyrenes (PS/EPS), and acrylics (PMMA). pergan.com The choice of initiator is crucial as it directly influences the polymerization reaction's kinetics, the conversion rate of monomers, and the final properties of the polymer, such as molecular weight and molecular weight distribution. pergan.comalfachemic.com Different organic peroxides exhibit different thermal decomposition behaviors, allowing for their use across a broad spectrum of reaction temperatures. pergan.com This versatility makes them indispensable components in the modern polymer industry, enabling the production of materials with enhanced durability, strength, and flexibility. palmercruz.com

Overview of 3,5,5-Trimethylhexanoyl Peroxide's Role in Modern Polymerization Processes

This compound, also known as di(3,5,5-trimethylhexanoyl) peroxide, is a specific and highly effective organic peroxide initiator used in various modern polymerization processes. google.com It is a colorless liquid that is valued for its ability to generate free radicals upon decomposition, thereby initiating polymerization. guidechem.comcymitquimica.comlookchem.com Its primary applications are in the high-pressure polymerization of ethylene (B1197577) to produce Low-Density Polyethylene (LDPE) and in the suspension polymerization of vinyl chloride. polymerization-chem.comalitapolymer.comsdlookchem.com

In the production of LDPE, this compound is recognized as an efficient initiator for both tubular and autoclave processes. alitapolymer.comzhenghuazhuji.com It is often used in combination with other peroxides to achieve a wide spectrum of polymerization temperatures, typically ranging from 150°C to 190°C. polymerization-chem.comsdlookchem.comzhenghuazhuji.com For the aqueous suspension polymerization of vinyl chloride, it serves as a key initiator within a temperature range of 50°C to 70°C. sdlookchem.comzhenghuazhuji.com The compound's effectiveness lies in its high initiation efficiency, which allows for lower consumption compared to some other initiators, leading to even heat release during polymerization and excellent final product performance. google.com

The synthesis of this compound can be achieved through a continuous flow method in a microreactor. google.com This process involves reacting an aqueous alkaline solution with hydrogen peroxide, followed by the addition of isononanoyl chloride. google.com This method is noted for producing a stable product with a high yield of over 97%. google.com

Below are tables detailing the chemical properties of this compound and its specific applications in polymerization.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3,5,5-trimethylhexanoyl 3,5,5-trimethylhexaneperoxoate nih.gov |

| Synonyms | Bis(3,5,5-trimethylhexanoyl) peroxide, Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) cymitquimica.comnih.govechemi.com |

| CAS Number | 3851-87-4 nih.govchemspider.comchemblink.com |

| Molecular Formula | C18H34O4 nih.govchemspider.comchemblink.com |

| Molecular Weight | 314.46 g/mol nih.govchemblink.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.comlookchem.comalibaba.com |

| Theoretical Active Oxygen | 5.09% polymerization-chem.comzhenghuazhuji.com |

| Self-Accelerating Decomposition Temperature (SADT) | 20°C polymerization-chem.comzhenghuazhuji.com |

This table presents key identification and physical properties of the compound.

Table 2: Polymerization Applications of this compound

| Application | Process Type | Typical Temperature Range | Notes |

|---|---|---|---|

| Ethylene Polymerization | High-Pressure (Tubular or Autoclave) | 150°C - 190°C sdlookchem.comzhenghuazhuji.com | An efficient initiator for producing Low-Density Polyethylene (LDPE); often used in combination with other peroxides. alitapolymer.comsdlookchem.comnouryon.com |

| Vinyl Chloride Polymerization | Aqueous Suspension | 50°C - 70°C sdlookchem.comzhenghuazhuji.com | A key initiator for the synthesis of Polyvinyl Chloride (PVC). sdlookchem.com |

This table outlines the primary industrial uses of this compound as a polymerization initiator.

Structure

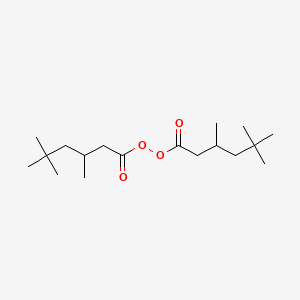

2D Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethylhexanoyl 3,5,5-trimethylhexaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-13(11-17(3,4)5)9-15(19)21-22-16(20)10-14(2)12-18(6,7)8/h13-14H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGFVPMRLOQXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863279 | |

| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3851-87-4 | |

| Record name | 3,5,5-Trimethylhexanoyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3851-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003851874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5,5-trimethylhexanoyl) peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5,5 Trimethylhexanoyl Peroxide

Conventional Synthetic Routes for Diacyl Peroxides

Historically, the preparation of diacyl peroxides has relied on established chemical principles. These methods, while effective, often involve the use of reactive and potentially hazardous materials, necessitating careful control of reaction conditions.

A primary and widely employed method for synthesizing diacyl peroxides, including 3,5,5-trimethylhexanoyl peroxide, involves the reaction of an acid chloride with hydrogen peroxide in an alkaline aqueous medium. google.comgoogle.com This reaction is a cornerstone of peroxide chemistry, valued for its versatility in creating a wide array of diacyl peroxides by simply varying the starting acid chloride. numberanalytics.com

The fundamental reaction proceeds as follows: 2 R-C(=O)Cl + Na₂O₂ → R-C(=O)-O-O-C(=O)-R + 2 NaCl. google.com In this scheme, the term Na₂O₂ represents an equilibrium mixture of hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521), which forms sodium peroxy (NaOOH). google.com The alkaline conditions are crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.

The process typically involves adding the acid chloride, in this case, 3,5,5-trimethylhexanoyl chloride, to a cooled solution of hydrogen peroxide and a base, such as sodium hydroxide. google.com Maintaining a low temperature, generally below 25°C, is critical to control the exothermic nature of the reaction and ensure stability. google.com

Table 1: Typical Reactants and Conditions for Batch Synthesis

| Reactant/Condition | Role/Parameter | Notes |

| 3,5,5-Trimethylhexanoyl Chloride | Acyl Group Source | The starting material that provides the organic framework of the peroxide. |

| Hydrogen Peroxide | Peroxide Bridge Source | Provides the -O-O- functional group. |

| Sodium Hydroxide | Base/Acid Scavenger | Neutralizes the HCl byproduct, driving the reaction to completion. |

| Temperature | Reaction Control | Kept low (e.g., <25°C) to manage exothermicity and prevent peroxide decomposition. google.com |

| Solvent | Medium | Typically an aqueous medium, though non-aqueous methods also exist. google.comacs.org |

This method, while robust, can be associated with certain challenges, such as the expense of acid chlorides and the generation of saline wastewater, which requires treatment. google.com

To address some of the safety and efficiency limitations of traditional batch processing, continuous flow synthesis has emerged as a powerful alternative for producing diacyl peroxides. google.com This technology utilizes microreactors or flow reactors, which handle small volumes of reactants at any given time, significantly enhancing safety, especially when dealing with energetic compounds like peroxides. google.comuc.pt

In a typical continuous flow setup for preparing di-(3,5,5-trimethylhexanoyl) peroxide, separate streams of an aqueous alkaline solution, hydrogen peroxide, and an isononanoyl chloride solution are pumped into microreactors. google.com The reactants mix rapidly and react within the controlled environment of the reactor channels before flowing through a delay pipeline to ensure the reaction goes to completion. google.com

This method offers several advantages over batch synthesis:

Enhanced Safety: The small reaction volumes minimize the potential hazard associated with accidental peroxide decomposition. uc.pt

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for precise and efficient temperature control. uc.ptmdpi.com

Stable Product Quality: Continuous processing leads to consistent reaction conditions, resulting in stable product quality and good reproducibility. google.com

Increased Yield: Reports indicate that continuous flow methods can achieve yields higher than 97% for di-(3,5,5-trimethylhexanoyl) peroxide. google.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small, continuous processing volumes. uc.pt |

| Heat Transfer | Less efficient, potential for thermal runaways. | Highly efficient, precise temperature control. mdpi.com |

| Reproducibility | Can vary between batches. | High, leading to stable product quality. google.com |

| Yield | Generally lower. | Can be significantly higher (>97%). google.com |

| Process Control | Manual or semi-automated. | Fully automated, allowing for fine-tuning of parameters. mdpi.com |

Advancements in Synthetic Efficiency and Product Purity

Ongoing research focuses on optimizing the synthesis of diacyl peroxides to improve both efficiency and the purity of the final product. One area of advancement is the use of phase-transfer catalysts. These catalysts facilitate the transfer of reactants between the aqueous and organic phases, enhancing the reaction rate between the water-soluble hydrogen peroxide and the organically soluble acid chloride.

Purification techniques are also critical for achieving the high-purity product required for many applications. Following the initial synthesis, the crude peroxide is often washed to remove impurities and byproducts. For instance, after the reaction, the organic layer containing the peroxide can be separated and washed to remove residual acids or salts. google.com In some processes, a thermal treatment may be applied to decompose any remaining peroxide residues in the aqueous phase. google.com

Furthermore, the development of alternative synthetic routes that avoid acid chlorides altogether is an area of interest. For example, processes reacting an anhydride (B1165640) with an aldehyde and oxygen have been explored to reduce the formation of chloride-containing waste streams and lower the carboxylic acid content in the effluent. google.com

Structural Confirmation of Synthesized this compound

After synthesis and purification, the identity and structure of the this compound must be rigorously confirmed. This is achieved using a combination of spectroscopic and analytical techniques.

The molecular formula of this compound is C₁₈H₃₄O₄. uni.luchemspider.com Its structure consists of two 3,5,5-trimethylhexanoyl groups linked by a peroxide bond.

Standard analytical methods for confirmation include:

Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule. Key absorptions would include the C=O (carbonyl) stretching vibration and the O-O (peroxide) stretching vibration. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, confirming the specific arrangement of the trimethylhexanoyl structure.

Chromatography (HPLC, GC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to determine the purity of the synthesized compound and to separate it from any unreacted starting materials or byproducts.

The IUPAC name for the compound is 3,5,5-trimethylhexanoyl 3,5,5-trimethylhexaneperoxoate. nih.gov

Table 3: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C₁₈H₃₄O₄ | uni.luchemspider.com |

| Molar Mass | 314.466 g/mol | chemspider.com |

| CAS Number | 3851-87-4 | chemicalbook.com |

| IUPAC Name | 3,5,5-trimethylhexanoyl 3,5,5-trimethylhexaneperoxoate | nih.gov |

Decomposition Pathways and Radical Generation Mechanisms of 3,5,5 Trimethylhexanoyl Peroxide

Homolytic Cleavage of the Peroxy Bond

The initial and most significant step in the decomposition of 3,5,5-trimethylhexanoyl peroxide is the homolytic cleavage of the weak oxygen-oxygen (O-O) peroxy bond. rsc.orgnih.gov This bond is inherently unstable and susceptible to breaking when subjected to heat, leading to the formation of two 3,5,5-trimethylhexanoyloxy radicals. nih.gov

Reaction: (CH₃)₃CCH₂CH(CH₃)CH₂C(O)O-OC(O)CH₂CH(CH₃)CH₂C(CH₃)₃ → 2 (CH₃)₃CCH₂CH(CH₃)CH₂C(O)O•

This unimolecular decomposition is the rate-determining step in the initiation of polymerization. The energy required for this cleavage, known as the activation energy, is a key parameter in determining the temperature at which the peroxide will be an effective initiator. For diacyl peroxides, this process is fundamental to their function as radical initiators. researchgate.net

The self-accelerated decomposition temperature (SADT) for this compound is 20°C, indicating its sensitivity to heat and the need for controlled storage temperatures. zhenghuazhuji.com

Formation of Primary Radical Species and Subsequent Fragmentation

Following the initial homolytic cleavage, the resulting 3,5,5-trimethylhexanoyloxy radicals can undergo further reactions, primarily decarboxylation, to form other radical species. This fragmentation process is rapid and leads to the generation of 3,5,5-trimethylhexyl radicals and carbon dioxide. zhenghuazhuji.com

Reaction: (CH₃)₃CCH₂CH(CH₃)CH₂C(O)O• → (CH₃)₃CCH₂CH(CH₃)CH₂• + CO₂

These newly formed 3,5,5-trimethylhexyl radicals are the primary species that initiate the polymerization chain reaction by adding to a monomer unit. However, they can also participate in other reactions, such as hydrogen abstraction or combination, leading to the formation of byproducts. The main decomposition products identified are carbon dioxide, 2,2,4,7,9,9-hexamethyldecane, and 2,4,4-trimethylpentane. zhenghuazhuji.com

Influence of Solvent Environment on Decomposition Pathways

The solvent in which the decomposition of this compound occurs can significantly influence the reaction pathways and the distribution of products. researchgate.net The viscosity and polarity of the solvent can affect the "cage effect," thereby altering the efficiency of radical initiation. researchgate.net

In a study on the decomposition of sec-butyl peroxide in various solvents, it was observed that while the nature of the solvent did not affect the yield of certain products like hydrogen gas, the activation energies for decomposition varied between toluene, benzene (B151609), and cyclohexane (B81311). researchgate.net This suggests that the solvent can play a role in stabilizing or destabilizing the transition state of the decomposition reaction.

For this compound, which is often used in a 75% solution with a solvent carrier, the choice of solvent is crucial for both safety and reaction control. The solvent helps to dissipate the heat generated during decomposition and control the reactivity of the peroxide.

Pressure Effects on Decomposition Selectivity and Product Distribution

Pressure is another important parameter that can affect the decomposition of peroxides, particularly in high-pressure polymerization processes like the production of low-density polyethylene (B3416737) (LDPE). While specific studies on the pressure effects on this compound are not extensively detailed in the provided results, general principles from studies on other peroxides, such as hydrogen peroxide, can offer insights.

Research on hydrogen peroxide decomposition has shown that pressure can influence the decomposition temperature. dtic.mil For instance, at high concentrations, an increase in pressure can lead to an increase in the decomposition temperature. dtic.mil This is attributed to the non-ideal gas behavior of the decomposition products at high pressures. dtic.mil

In the context of ethylene (B1197577) polymerization, this compound is used at high pressures, often in combination with other peroxides, to achieve a broad range of polymerization temperatures. zhenghuazhuji.com It can be inferred that pressure likely influences the rate of decomposition and the selectivity towards different radical reactions, thereby affecting the molecular weight and branching of the resulting polymer. The efficiency of the initiator is crucial in these high-pressure processes.

Kinetic Studies of 3,5,5 Trimethylhexanoyl Peroxide Decomposition

Determination of Decomposition Rate Constants and Activation Energies

The decomposition of 3,5,5-trimethylhexanoyl peroxide, a diacyl peroxide, is a unimolecular reaction that follows first-order kinetics. The rate of this decomposition is significantly influenced by the solvent and temperature. Research has been conducted to determine the activation energy (Ea), a measure of the minimum energy required for the decomposition to occur.

In a study of its decomposition in benzene (B151609), the kinetics were investigated at temperatures of 30, 40, and 50°C. researchgate.net This research indicated a complex decomposition mechanism, following first-order kinetics plus a three-halves order induced decomposition at initial concentrations ranging from 0.04 to 0.43 mol/L. researchgate.net

The activation energy for the thermal decomposition of this compound has been reported to be 128.34 kJ/mol. This value is crucial for predicting the peroxide's stability and reactivity at different temperatures.

Furthermore, studies on similar peroxides provide comparative insights. For instance, the activation energies for the decomposition of sec-butyl peroxide were determined to be 33.2 ± 1.0 kcal/mole in benzene and 33.8 ± 1.0 kcal/mole in cyclohexane (B81311). researchgate.net While these are different molecules, they offer a general understanding of the energy requirements for the decomposition of peroxides in various organic solvents.

The presence of contaminants can also alter the activation energy. For a related compound, tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH), the activation energy was found to be 132.49 kJ/mol. However, the addition of sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH) lowered this value, indicating an increased thermal hazard.

Table 1: Activation Energies for the Decomposition of this compound and Related Compounds

| Chemical Compound | Solvent/Condition | Activation Energy (kJ/mol) |

| This compound | Not specified | 128.34 |

| sec-Butyl peroxide | Benzene | 138.9 ± 4.2 |

| sec-Butyl peroxide | Cyclohexane | 141.4 ± 4.2 |

| tert-Butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) | Pure | 132.49 |

| TBPTMH with H₂SO₄ | Not specified | 118.24 |

| TBPTMH with NaOH | Not specified | 116.36 |

Note: Activation energies originally in kcal/mol have been converted to kJ/mol (1 kcal = 4.184 kJ).

Half-Life Characterization in Various Media and Temperatures

The half-life (t½) of an organic peroxide is a critical parameter that defines the time required for half of the initial quantity to decompose at a given temperature. This value is inversely proportional to the decomposition rate constant and is highly dependent on the surrounding medium and temperature. For this compound, the half-life has been characterized to guide its use as a polymerization initiator.

In a chlorobenzene (B131634) solution, the half-life of this compound has been determined at several temperatures, providing a clear indication of its thermal stability.

Table 2: Half-Life of this compound in Chlorobenzene

| Temperature (°C) | Half-Life |

| 59 | 10 hours |

| 77 | 1 hour |

| 96 | 0.1 hour (6 minutes) |

This data illustrates the exponential decrease in the peroxide's stability with increasing temperature, a crucial consideration for its storage and application in polymerization processes, which are often conducted at elevated temperatures.

Modeling of Decomposition Kinetics under Polymerization Conditions

The decomposition of the peroxide generates free radicals, which then initiate the polymerization of monomer units. The efficiency of this initiation process is not 100%, as some radicals may be lost to side reactions or recombination within the "cage" of solvent molecules, a phenomenon discussed in the next section.

Kinetic models for polymerization reactions initiated by peroxides like this compound must account for the rate of peroxide decomposition, the initiator efficiency, and the subsequent propagation and termination steps of the polymerization. These models are often complex and can involve computational fluid dynamics (CFD) to simulate the conditions within an industrial polymerization reactor.

For ethylene (B1197577) polymerization, this compound is often used in combination with other peroxides to achieve a broader range of polymerization temperatures, typically between 150-190°C. This further complicates the kinetic modeling, as the decomposition rates and initiator efficiencies of all peroxides in the mixture must be considered simultaneously. The models aim to predict the consumption of the initiator over time and its effect on the polymerization process, allowing for optimization of reaction conditions to achieve the desired polymer properties.

Cage Effect in Radical Decomposition Processes

The thermal decomposition of diacyl peroxides like this compound in a solvent involves the homolytic cleavage of the oxygen-oxygen bond, leading to the formation of a pair of acyloxy radicals within a "cage" of solvent molecules. This transient radical pair can undergo several competing reactions:

Recombination: The radicals can recombine within the cage to reform the original peroxide molecule.

Decarboxylation: One or both of the acyloxy radicals can lose a molecule of carbon dioxide to form alkyl radicals.

Diffusion: The radicals can diffuse out of the solvent cage and become free radicals in the bulk solution, where they can then initiate polymerization or react with other molecules.

The "cage effect" refers to the set of reactions that occur within this solvent cage before the radicals can escape. The efficiency of the cage effect is influenced by factors such as the viscosity of the solvent, the size and shape of the radicals, and the temperature.

A study on the decomposition of this compound in benzene has specifically investigated the cage effect. researchgate.net The research aimed to characterize the main products formed within the cage and those formed after the radicals escaped. The formation of certain products can be attributed to in-cage reactions, while others are the result of reactions of the free radicals in the bulk solution. Understanding the cage effect is crucial for determining the true efficiency of an initiator, as only the radicals that escape the cage are effective in initiating polymerization. The study of by-products from the decomposition can provide quantitative insights into the extent of the cage effect. For instance, the formation of esters can be a result of cage recombination, while the products of radical reactions with the solvent or a radical scavenger indicate cage escape. rsc.org

Role of 3,5,5 Trimethylhexanoyl Peroxide As a Free Radical Polymerization Initiator

Principles of Peroxide-Initiated Radical Polymerization

Free-radical polymerization is a chain reaction process involving three main stages: initiation, propagation, and termination. libretexts.orgwikipedia.org The process is initiated by the homolytic cleavage of a weak bond in an initiator molecule, such as the oxygen-oxygen bond in peroxides, to form two free radicals. numberanalytics.comnumberanalytics.com This decomposition is typically induced by heat or ultraviolet (UV) radiation. pergan.com

The resulting free radicals are highly reactive species with an unpaired electron. numberanalytics.com In the initiation step, these radicals add to a monomer molecule, breaking the monomer's π-bond and creating a new, larger radical. This new radical then continues to react with other monomer molecules in the propagation stage, rapidly extending the polymer chain. libretexts.org

Termination of the growing polymer chains occurs through several mechanisms, including the combination or disproportionation of two radical chains. libretexts.org The choice of initiator is critical as its decomposition rate influences the polymerization kinetics and the properties of the resulting polymer. pergan.comnumberanalytics.com Organic peroxides are widely used as initiators due to their ability to controllably generate radicals across a broad range of temperatures. pergan.com

The half-life of an initiator, which is the time it takes for half of the initiator to decompose at a specific temperature, is a key parameter. For 3,5,5-trimethylhexanoyl peroxide, the half-life is significantly dependent on temperature, as shown in the table below.

Table 1: Half-Life of this compound in Chlorobenzene (B131634) Solution

| Half-Life | Temperature |

|---|---|

| 0.1 hour | 96°C |

| 1 hour | 77°C |

| 10 hours | 59°C |

Data sourced from etwinternational.com

Application in High-Pressure Ethylene (B1197577) Polymerization

This compound is an efficient initiator for the polymerization of ethylene under high pressure to produce low-density polyethylene (B3416737) (LDPE). nouryon.comnouryon.com This process is typically carried out in either autoclave or tubular reactors at pressures that can reach up to 350 MPa. nouryon.comnouryon.comepo.org The properties of the resulting LDPE, such as molecular weight and branching, are highly dependent on the reaction conditions. epo.org To achieve a broad spectrum of polymerization temperatures, this compound is often used in combination with other peroxides. nouryon.cometwinternational.com The typical polymerization temperature range for this application is between 150°C and 190°C. etwinternational.comsdlookchem.comalibaba.com

In autoclave processes for LDPE production, this compound serves as a reliable initiator. nouryon.cometwinternational.com Autoclave reactors are large, stirred vessels where the reaction mixture is maintained at a relatively uniform temperature and pressure. The initiator is introduced into the reactor to start the polymerization of ethylene. The use of this compound, often as part of an initiator package, allows for precise control over the reaction initiation and the resulting polymer properties. nouryon.com

Tubular reactors are long, continuous tubes where the polymerization reaction occurs as the reactants flow through. epo.org this compound is also a key initiator in these processes. nouryon.cometwinternational.com In a tubular reactor, the temperature profile along the length of the reactor is crucial for controlling the polymerization. epo.org Initiators like this compound are often injected at multiple points along the reactor to maintain the reaction and achieve the desired polymer characteristics. epo.org

Utilization in Vinyl Monomer Polymerization

Beyond ethylene polymerization, this compound is also employed as an initiator for the polymerization of various vinyl monomers. nouryon.com

This compound is a commonly used initiator for the suspension polymerization of vinyl chloride to produce polyvinyl chloride (PVC). etwinternational.comnouryon.com This process involves dispersing vinyl chloride monomer droplets in water, with the initiator dissolved in the monomer phase. The polymerization occurs within these droplets. The typical temperature range for this application is between 50°C and 70°C. etwinternational.com The selection of the initiator is critical for controlling the polymerization rate and the properties of the final PVC resin. arkema.com this compound can be used alone or in combination with other initiators to optimize the process. epo.org

This compound is also utilized as an initiator for the polymerization and copolymerization of acrylates and methacrylates. nouryon.com These monomers are known for their reactivity in free-radical polymerization. The polymerization of methacrylates is generally slower than that of acrylates due to the steric hindrance of the methyl group and the higher stability of the resulting radical. radtech.org The choice of initiator, such as this compound, plays a significant role in controlling the reaction kinetics and the final polymer properties. nouryon.com

Impact of Initiator Concentration on Polymerization Rate and Monomer Conversion

The concentration of the initiator plays a pivotal role in the kinetics of free-radical polymerization. Generally, a higher concentration of the initiator leads to a greater number of free radicals being generated, which in turn increases the rate of polymerization. This principle is well-established for various monomer systems, including vinyl acetate (B1210297).

Studies on the emulsion polymerization of vinyl acetate have demonstrated that the rate of polymerization is approximately proportional to the square root of the initiator concentration. dtu.dk This relationship arises from the bimolecular termination of growing polymer chains. An increase in initiator concentration leads to a higher population of radicals, which increases the probability of both initiation and termination events. The net result is a faster consumption of the monomer and, consequently, a higher rate of monomer conversion over a given period.

Influence on Polymer Microstructure and Molecular Weight Distribution

The concentration of the initiator not only affects the polymerization rate but also has a significant impact on the microstructure and molecular weight distribution of the resulting polymer. An increase in initiator concentration generally leads to the formation of polymers with lower average molecular weights. This is because a higher concentration of primary radicals results in a greater number of polymer chains being initiated simultaneously. With a finite amount of monomer available, this leads to shorter average chain lengths before termination occurs.

Furthermore, the type of initiator can influence the degree of branching in the polymer. In the case of polyvinyl acetate, branching can occur through chain transfer to the polymer backbone. While specific studies on the effect of this compound on PVAc microstructure are lacking, research on other initiators has shown that the initiator's structure and reactivity can affect the prevalence of these side reactions.

Combinations with Other Peroxide Initiators for Broad Reactivity Ranges

In industrial polymerization processes, it is common practice to use a combination of initiators with different decomposition temperatures. This approach, known as using a mixed initiator system, allows for a broader range of reactivity and better control over the polymerization process, especially when a wide temperature profile is employed.

This compound is known to be used in such combinations to achieve a wide spectrum of polymerization temperatures, particularly in the high-pressure polymerization of ethylene. By pairing it with other peroxides that have different half-life temperatures, manufacturers can maintain a consistent supply of free radicals throughout the reaction, leading to more uniform monomer conversion and polymer properties. This strategy is also applicable to other polymerization processes, including those for vinyl monomers. While specific examples of its use in mixed initiator systems for vinyl acetate are not detailed in the available literature, the principle remains a key strategy for optimizing polymerization reactions.

Functionality of 3,5,5 Trimethylhexanoyl Peroxide in Cross Linking and Curing Applications

3,5,5-Trimethylhexanoyl peroxide is a crucial organic peroxide in the polymer industry, utilized as a free-radical initiator for cross-linking and curing a variety of materials. Its effectiveness stems from its thermal decomposition characteristics, which allow for controlled initiation of reactions that transform polymers from a liquid or thermoplastic state into a more durable, three-dimensional network structure.

Computational and Theoretical Investigations of 3,5,5 Trimethylhexanoyl Peroxide

Quantum Chemical Calculations of Electronic Structure and Bond Dissociation Energies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and the strength of its chemical bonds. For 3,5,5-trimethylhexanoyl peroxide, these calculations can elucidate the stability of the peroxide bond (O-O), which is central to its function as a radical initiator.

High-level ab initio methods and Density Functional Theory (DFT) are the primary tools used for these investigations. While specific studies focusing solely on the detailed electronic structure of this compound are not widely available in public literature, the methodologies are well-established. For instance, a study on the prediction of self-accelerating decomposition temperatures of various organic peroxides included bis(3,5,5-trimethylhexanoyl)peroxide and utilized molecular mechanics and DFT calculations for geometry optimization as a preliminary step. acs.org

The key parameter derived from these calculations is the bond dissociation energy (BDE) of the oxygen-oxygen bond. The O-O BDE is a critical indicator of the temperature at which the peroxide will decompose to form radicals. A lower BDE corresponds to a lower decomposition temperature. For diacyl peroxides, the decomposition can be complex, involving either a one-bond fission to produce two acyloxyl radicals or a concerted multi-bond fission.

While experimentally determined activation energies for the thermal decomposition of diacyl peroxides are in the range of 30 kcal/mol, theoretical calculations for similar, smaller diacyl peroxides like diacetyl peroxide have been a subject of considerable study to understand the complex nature of their decomposition. wayne.edufsu.edu High-level calculations on a range of peroxides suggest that O-O bond energies are sensitive to the molecular environment. wayne.edu

Table 1: Illustrative Bond Dissociation Energies (BDEs) of Peroxide Bonds in Various Organic Peroxides

| Peroxide Compound | O-O Bond Dissociation Energy (kcal/mol) - Theoretical | Method/Basis Set |

| Hydrogen Peroxide (HOOH) | 50 | G2 |

| Methyl Hydroperoxide (CH₃OOH) | 45 | G2 |

| Dimethyl Peroxide (CH₃OOCH₃) | 39 | G2 |

| Diacetyl Peroxide ((CH₃CO)₂O₂) | ~30-37 | Various high-level ab initio |

| This compound | Data not available in published literature |

Note: The BDE values for compounds other than this compound are taken from published theoretical studies for illustrative purposes to indicate typical ranges for peroxide bonds. Specific, peer-reviewed theoretical BDE data for this compound is not readily found in the public domain.

Molecular Dynamics Simulations of Decomposition Pathways

Molecular dynamics (MD) simulations provide a means to study the time-evolution of a molecular system, offering a dynamic picture of chemical processes such as decomposition. For this compound, MD simulations can model the homolytic cleavage of the O-O bond and the subsequent behavior of the resulting radicals within a solvent cage.

The "cage effect" is a crucial phenomenon in the decomposition of peroxides in solution. dtic.mil After the initial bond scission, the two resulting 3,5,5-trimethylhexanoyloxyl radicals are confined within a "cage" of solvent molecules. Within this cage, they can either recombine to reform the original peroxide or diffuse out of the cage to initiate polymerization. The efficiency of radical initiation is highly dependent on the extent of cage escape.

A study on the kinetics and mechanism of decomposition of this compound in benzene (B151609) has been reported, indicating that the cage effect for this specific molecule has been experimentally investigated. researchgate.net The abstract of this study suggests a complex decomposition kinetic, which points to the significance of cage effects and subsequent radical reactions. researchgate.net

MD simulations can be parameterized using data from quantum chemical calculations to accurately model the forces between atoms. Such simulations can track the trajectories of the nascent radicals, providing insights into the probability of recombination versus cage escape under various conditions of temperature and solvent viscosity.

Table 2: Factors Influencing Decomposition Pathways Investigated by Molecular Dynamics

| Factor | Influence on Decomposition | Potential Insights from MD Simulations |

| Solvent Viscosity | Higher viscosity can increase the duration of radical confinement within the solvent cage, potentially leading to higher rates of recombination. | Quantification of the relationship between solvent viscosity and radical cage escape probability. |

| Temperature | Increased temperature enhances the kinetic energy of radicals, promoting faster diffusion and escape from the solvent cage. | Determination of the temperature dependence of the cage effect and its impact on initiation efficiency. |

| Radical Stability | The stability of the initially formed 3,5,5-trimethylhexanoyloxyl radicals influences their subsequent reactions, such as decarboxylation to form alkyl radicals and CO₂. | Simulation of the timescale of decarboxylation versus other possible reactions of the acyloxyl radicals within the cage. |

| Concentration | At higher peroxide concentrations, radical-induced decomposition can become a significant pathway. | Modeling of bimolecular reactions between radicals and peroxide molecules. |

Theoretical Modeling of Radical Propagation and Termination Steps in Initiated Systems

Once the radicals generated from this compound escape the solvent cage, they initiate polymerization by adding to a monomer unit. Theoretical modeling of the subsequent propagation and termination steps is essential for predicting polymer properties such as molecular weight and polydispersity.

The primary radical formed after decarboxylation of the 3,5,5-trimethylhexanoyloxyl radical is the 2,4,4-trimethylpentyl radical. This radical then adds to a monomer, starting the polymer chain. The rate of this initiation step, as well as the subsequent propagation steps where the growing polymer radical adds to further monomer units, can be estimated using computational methods.

Termination reactions, which end the growth of a polymer chain, primarily occur through combination or disproportionation of two growing polymer radicals. The branching of the 2,4,4-trimethylpentyl initiating radical can influence the stereochemistry of the resulting polymer and the nature of the termination reactions.

Table 3: Key Reactions in Initiated Systems and Their Theoretical Investigation

| Reaction Step | Description | Theoretical Approach |

| Initiation | The 2,4,4-trimethylpentyl radical adds to a monomer molecule. | Quantum chemical calculations of the activation barrier for the addition reaction. |

| Propagation | The growing polymer chain radical adds to another monomer molecule. | Calculation of the propagation rate constant using transition state theory and quantum chemistry. |

| Chain Transfer | A radical is transferred to a monomer, solvent, or chain transfer agent, terminating one chain and starting another. | Modeling the energetics and probabilities of different chain transfer pathways. |

| Termination (Combination) | Two growing polymer radicals combine to form a single, longer polymer chain. | Statistical modeling based on radical concentrations and diffusion rates. |

| Termination (Disproportionation) | One polymer radical abstracts a hydrogen from another, resulting in two terminated polymer chains (one saturated, one unsaturated). | Quantum chemical calculations to determine the branching ratio between combination and disproportionation. |

Analytical Methodologies for the Study of 3,5,5 Trimethylhexanoyl Peroxide Reactivity

Spectroscopic Techniques for Monitoring Decomposition (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the thermal decomposition of organic peroxides. researchgate.net This technique can be used to identify the functional groups present in the starting material and to track the appearance of new functional groups in the decomposition products. For instance, in the study of peroxide decomposition, the disappearance of the characteristic peroxide O-O stretching vibration and the appearance of bands corresponding to carbonyl groups, alcohols, and other by-products can be monitored over time. researchgate.net T-jump/FTIR spectroscopy, a method involving rapid heating, has been used to study the gas-phase decomposition of peroxides, revealing how the decomposition products can differ depending on the surrounding atmosphere (e.g., inert vs. air). researchgate.net

Chromatographic Analysis of Peroxide Content and Decomposition By-products (e.g., GC, HPLC)

Chromatographic techniques are essential for the quantitative analysis of 3,5,5-trimethylhexanoyl peroxide and its decomposition products.

Gas Chromatography (GC): GC is widely used for the analysis of volatile and thermally stable compounds. regulations.gov It can be employed to determine the content of volatile by-products formed during the decomposition of this compound. regulations.govzhenghuazhuji.com For instance, the main decomposition products of di-(3,5,5-trimethylhexanoyl) peroxide are reported to be CO2, 2,2,4,7,9,9-hexamethyldecane, and 2,4,4-trimethylpentane, which can be identified and quantified using GC. zhenghuazhuji.com When coupled with a Flame Ionization Detector (GC-FID), it allows for the quantification of compounds, while GC coupled with Mass Spectrometry (GC-MS) provides identification of the separated components. regulations.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of less volatile or thermally sensitive compounds, such as the peroxide itself and larger decomposition fragments. researchgate.net HPLC methods have been developed for the analysis of various organic peroxides in different matrices. researchgate.net These methods often involve a post-column derivatization step to enhance the detection of the peroxides, for example, by using a fluorescent tag. researchgate.net

A comparative overview of these techniques is presented in the table below:

| Analytical Technique | Principle | Application for this compound | Key Findings |

| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a stationary phase and a mobile gas phase. regulations.gov | Analysis of volatile decomposition by-products. zhenghuazhuji.com | Identification of CO2, 2,2,4,7,9,9-hexamethyldecane, and 2,4,4-trimethylpentane as main decomposition products. zhenghuazhuji.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mixture based on their interactions with a stationary phase and a liquid mobile phase. researchgate.net | Quantification of peroxide content and analysis of non-volatile decomposition products. researchgate.net | Enables the determination of peroxide concentration and the study of its decomposition kinetics under various conditions. |

Mass Spectrometry for Polymer End-Group Analysis in Initiated Systems

When this compound is used as an initiator in polymerization, the resulting polymer chains will contain fragments of the initiator at their ends. Mass spectrometry (MS) is a critical tool for the characterization of these polymer end-groups. lcms.cz

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the polymer molecules. lcms.czuvic.ca Subsequent analysis, often involving tandem mass spectrometry (MS/MS), allows for the fragmentation of the polymer ions. lcms.cz By analyzing the fragmentation patterns, the chemical structure of the end-groups, which originate from the initiator, can be determined. lcms.cz This information is crucial for understanding the initiation mechanism and for confirming the structure of the synthesized polymer.

Calorimetric Approaches to Reaction Energetics (e.g., DSC, TA-TG)

Calorimetric methods are employed to study the thermal stability and decomposition energetics of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govsemanticscholar.org It is used to determine the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (ΔH). nih.gov Studies on a related compound, tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH), using DSC showed a single-step exothermic decomposition. nih.govsemanticscholar.org The onset temperature and heat of decomposition are critical parameters for assessing the thermal hazard of the peroxide. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When used in conjunction with DSC (TA-TG), it can provide information about the volatility of the decomposition products.

The following table summarizes key thermal analysis data for a related peroxide, providing an insight into the type of information obtained from these techniques.

| Thermal Analysis Technique | Parameter Measured | Typical Values for a Peroxy Ester (TBPTMH) | Reference |

| Differential Scanning Calorimetry (DSC) | Onset Temperature (T₀) | 118.31 °C | nih.gov |

| Peak Temperature (Tₚ) | 150.38 °C | nih.gov | |

| Heat of Decomposition (ΔH) | 687.42 J/g | nih.gov | |

| Adiabatic Calorimetry | Onset Temperature (T₀) | 87.68 °C | nih.gov |

| Maximum Temperature Rise Rate | 167.9 °C/min | nih.gov | |

| Maximum Pressure | 32.3 bar | nih.gov |

These analytical methodologies provide a comprehensive toolkit for researchers to investigate the reactivity of this compound, from its fundamental decomposition pathways to its role in polymer synthesis.

Comparative Analysis with Other Organic Peroxide Initiators

Comparison of Thermal Stability and Decomposition Kinetics with Related Peroxides

The thermal stability and decomposition kinetics of an initiator are paramount as they dictate the temperature range at which polymerization can be effectively carried out and the rate at which initiating radicals are generated. 3,5,5-Trimethylhexanoyl peroxide, also known as di-(3,5,5-trimethylhexanoyl) peroxide, possesses a specific thermal profile that sets it apart from other commonly used diacyl peroxides.

The decomposition of diacyl peroxides is a unimolecular process that results in the formation of free radicals, which then initiate polymerization. The rate of this decomposition is highly temperature-dependent. For this compound, the half-life—the time required for half of the peroxide to decompose at a given temperature—is a key indicator of its thermal stability. In a chlorobenzene (B131634) solution, its 10-hour half-life temperature is 59°C, its 1-hour half-life is at 77°C, and its 0.1-hour half-life is at 96°C. zhenghuazhuji.com

In comparison, dilauroyl peroxide, another aliphatic diacyl peroxide, has a decomposition temperature of 62°C and an activation energy of 128.54 kJ/mol. chemicalbook.com Benzoyl peroxide (BPO), a widely used aromatic diacyl peroxide, exhibits different decomposition kinetics. The decomposition of many organic peroxides, including BPO, generally follows a first-order reaction model. researchgate.netepa.gov The study of the thermal decomposition of this compound in benzene (B151609) has shown that its decomposition follows a first-plus-three-halves-order kinetic model. researchgate.net

The energy of activation for the thermal decomposition of this compound in various solvents such as toluene, benzene, and cyclohexane (B81311) has been determined to be 35.5 ± 1.0, 33.2 ± 1.0, and 33.8 ± 1.0 kcal/mole, respectively. researchgate.net This is a crucial parameter for comparing its reactivity with other peroxides under similar conditions. The self-accelerating decomposition temperature (SADT) is another critical safety and stability parameter. For this compound, the SADT is 20°C. zhenghuazhuji.com

| Organic Peroxide | 10-hour Half-life Temperature (°C) | Activation Energy (kcal/mol) | SADT (°C) |

|---|---|---|---|

| This compound | 59 | 33.2 - 35.5 | 20 |

| Dilauroyl Peroxide | 62 (decomposition temp) | 30.7 (128.54 kJ/mol) | - |

| Benzoyl Peroxide | 73 | ~30 | - |

Comparative Initiation Efficiency in Various Polymerization Systems

The efficiency of an initiator (ƒ) is a measure of the fraction of radicals generated that successfully initiate polymer chains. This parameter is influenced by factors such as the type of monomer, the polymerization conditions, and the chemical structure of the initiator itself.

This compound is recognized as an efficient initiator for the high-pressure polymerization of ethylene (B1197577), both in autoclave and tubular processes. nouryon.com In practice, it is often used in combination with other peroxides to achieve a broad spectrum of polymerization temperatures. It is also employed as an initiator for the suspension polymerization of vinyl chloride within a temperature range of 50-70°C. zhenghuazhuji.com

The choice of initiator significantly impacts the properties of the resulting polymer. The use of monomer-soluble polymerization initiators that are free of any benzene ring, such as this compound, is specified in certain polymerization processes for vinyl chloride. epo.org

| Polymerization System | Initiator | Initiation Temperature (°C) | Reported Initiation Efficiency (ƒ) |

|---|---|---|---|

| Ethylene (high pressure) | This compound | 150-190 | Efficient (often used in combination) |

| Vinyl Chloride (suspension) | This compound | 50-70 | - |

| Vinyl Chloride (suspension) | 3-hydroxy-1,1-dimethylbutyl peroxyneodecanoate | 51.3 | 0.80 |

| Vinyl Chloride (suspension) | 3-hydroxy-1,1-dimethylbutyl peroxyneodecanoate | 56.8 | 0.75 |

Distinctive Advantages and Limitations of this compound in Specific Chemical Processes

The unique chemical structure of this compound imparts a set of advantages and limitations that define its suitability for specific applications.

Advantages:

Versatility in Polymerization: It serves as an effective initiator for a range of monomers, including ethylene and vinyl chloride, under various process conditions. zhenghuazhuji.com Its use in combination with other initiators allows for precise control over the polymerization temperature range.

Enhanced Material Properties: In addition to initiation, it can act as a crosslinking agent, which improves the mechanical properties, thermal stability, and chemical resistance of the final polymer products. This is particularly valuable in the production of wire and cable insulation.

Benzene-Ring-Free Structure: The absence of a benzene ring in its structure can be advantageous in applications where the presence of aromatic residues in the final polymer is undesirable. epo.org

Applications in Coatings and Adhesives: It is used to initiate curing reactions in adhesive formulations and as a crosslinking agent in paints and coatings to enhance durability and resistance.

Limitations:

Thermal Sensitivity: The relatively low SADT of 20°C indicates that this compound is sensitive to heat and requires strict temperature-controlled storage and handling to prevent hazardous decomposition. zhenghuazhuji.com

Handling and Storage Constraints: Its sensitivity to heat, mechanical shock, and friction necessitates careful handling and storage procedures in accordance with stringent safety guidelines. It must be stored at low temperatures (maximum 0°C) and kept away from reducing agents, acids, bases, and heavy metal compounds. zhenghuazhuji.com

Reactivity: While its reactivity is key to its function as an initiator, it also poses a potential fire hazard if not managed correctly. guidechem.com

Future Research Directions in 3,5,5 Trimethylhexanoyl Peroxide Chemistry

Development of Novel and Sustainable Synthetic Approaches

The traditional synthesis of diacyl peroxides often involves batch processes that can be hazardous and generate significant waste. Future research is increasingly directed towards developing safer, more efficient, and environmentally benign synthetic routes for 3,5,5-trimethylhexanoyl peroxide.

A significant advancement in this area is the development of continuous flow synthesis using microreactors. A patented method describes the preparation of di-(3, 5, 5-trimethyl hexanoyl) peroxide through a continuous flow process. google.com This approach involves reacting an aqueous alkaline solution with hydrogen peroxide, followed by the addition of isononanoyl chloride in a microreactor. google.com The use of microreactors offers several advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reactants at any given time, and the potential for higher yields and purity. google.com The process simplification and continuous nature of this method contribute to a more sustainable and economical production of this compound. google.com

Future research in this sub-field is expected to focus on:

Optimization of Microreactor Conditions: Further studies will likely aim to optimize reaction parameters within the microreactor, such as temperature, flow rate, and reactant concentrations, to maximize yield and purity while minimizing energy consumption.

Catalyst Development: Exploring the use of heterogeneous catalysts within microreactors could simplify purification processes and allow for catalyst recycling, contributing to a greener synthesis.

Exploration of Advanced Polymerization Techniques (e.g., Controlled Radical Polymerization)

While this compound is a well-established initiator for conventional free radical polymerization, its potential in more advanced polymerization techniques, such as Controlled Radical Polymerization (CRP), remains an active area of investigation. CRP methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.

The use of diacyl peroxides as initiators in CRP is a topic of ongoing research. rsc.org In principle, the radicals generated from the thermal decomposition of this compound can initiate CRP in the presence of appropriate mediating agents.

Atom Transfer Radical Polymerization (ATRP): In ATRP, a transition metal complex reversibly deactivates the growing polymer chain, allowing for controlled growth. While alkyl halides are typical initiators for ATRP, the radicals generated from peroxides can potentially enter the ATRP equilibrium. Future research could explore the compatibility of this compound with various ATRP catalyst systems and the conditions required to achieve controlled polymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is mediated by a chain transfer agent, typically a thiocarbonylthio compound. The initiator, which can be a diacyl peroxide, generates radicals that start the polymerization. The key to control in RAFT is the reversible transfer of the growing polymer chain to the RAFT agent. Investigating the efficiency of this compound in initiating RAFT polymerization of various monomers and its effect on the "living" characteristics of the polymerization are promising research avenues.

Key research questions in this area include:

Determining the initiator efficiency of this compound in different CRP systems.

Understanding the influence of the peroxide structure on the rate of polymerization and the degree of control over the final polymer.

Developing hybrid systems that combine the advantages of conventional peroxide initiation with the control offered by CRP techniques.

Enhanced Mechanistic Understanding through Advanced Spectroscopic and Computational Methods

A deeper understanding of the decomposition mechanism of this compound is crucial for optimizing its performance as an initiator and for designing safer handling protocols. While early studies have investigated the kinetics of its thermal decomposition in solution, modern spectroscopic and computational techniques offer the potential for a more detailed and nuanced understanding. researchgate.net

Advanced Spectroscopic Techniques: Techniques like time-resolved electron paramagnetic resonance (EPR) spectroscopy can be employed to directly observe and characterize the transient radical species generated during the decomposition of this compound. This would provide valuable information about the primary and subsequent radical species involved in the initiation process. Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been used to study the decomposition of other diacyl peroxides, providing insights into product formation and reaction pathways. researchgate.net

Computational Methods: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating reaction mechanisms. nih.gov Computational studies can be used to model the homolytic cleavage of the peroxide bond, calculate the activation energies for decomposition, and predict the stability of the resulting radicals. nih.gov Such studies can also investigate the influence of the bulky 3,5,5-trimethylhexyl groups on the reactivity and decomposition kinetics of the peroxide. By simulating the decomposition process, researchers can gain insights that are often difficult to obtain through experimental methods alone.

Future research in this area will likely involve a synergistic approach, combining experimental data from advanced spectroscopic techniques with theoretical predictions from computational models to build a comprehensive picture of the decomposition mechanism of this compound.

Design of Peroxide Initiators with Tunable Reactivity Profiles

The ability to tailor the reactivity of an initiator is highly desirable for controlling polymerization processes. Future research will focus on designing novel peroxide initiators based on the this compound structure with tunable reactivity profiles. This can be achieved through several strategies:

Modification of the Acyl Group: Introducing electron-withdrawing or electron-donating substituents into the 3,5,5-trimethylhexanoyl group can influence the stability of the peroxide bond and the resulting radicals. This, in turn, would alter the decomposition rate and the initiation efficiency. For example, the introduction of specific functional groups could lead to initiators that are more or less thermally stable, allowing for polymerization at different temperature ranges. rsc.org

Development of Multifunctional Initiators: Incorporating other functional groups into the peroxide molecule can lead to initiators with dual or multiple functionalities. For instance, a peroxide initiator could also contain a group that can participate in a subsequent "click" chemistry reaction, allowing for the synthesis of block copolymers or other complex architectures.

Stimuli-Responsive Initiators: Designing peroxide initiators that decompose in response to specific stimuli other than heat, such as light or a chemical trigger, would open up new possibilities for controlled polymerization. This could involve incorporating photosensitive or chemically labile groups into the peroxide structure.

The table below summarizes potential strategies for tuning the reactivity of diacyl peroxide initiators, which could be applied to this compound.

| Strategy | Approach | Desired Outcome |

| Structural Modification | Introduction of electron-withdrawing/donating groups to the acyl chain. | Altered thermal stability and decomposition kinetics. |

| Multifunctionality | Incorporation of additional reactive functional groups (e.g., for click chemistry). | Production of functional polymers and complex architectures. |

| Stimuli-Responsiveness | Integration of photosensitive or chemically labile moieties. | Initiation triggered by light or specific chemical agents for enhanced control. |

By exploring these research avenues, the scientific community can expand the utility of this compound beyond its traditional role, paving the way for the development of novel polymers and materials with unprecedented properties and functionalities.

Q & A

Q. Advanced Research Focus

- Differential Scanning Calorimetry (DSC) : Measure onset temperature of exothermic decomposition to determine safe operating ranges .

- Isothermal testing : Monitor peroxide stability at temperatures slightly above storage thresholds (e.g., +10°C to +20°C) to model real-world deviations .

- Kinetic modeling : Use Arrhenius equations to predict decomposition rates under non-isothermal conditions .

What CFD strategies optimize this compound synthesis in microreactors?

Q. Advanced Research Focus

- Residence time distribution (RTD) : Adjust flow rates to minimize back-mixing and ensure uniform reaction progression. OpenFOAM simulations reveal optimal RTD at 20–50 mL/min .

- Pressure drop analysis : Model pressure fields to avoid channel clogging, critical for maintaining continuous flow in silicon carbide reactors .

- Heat transfer enhancement : Simulate heat dissipation to prevent localized hot spots during exothermic reactions .

What analytical methods validate purity and decomposition pathways?

Q. Advanced Research Focus

- High-Performance Liquid Chromatography (HPLC) : Quantify residual monomers and decomposition byproducts (e.g., 2,4,4-trimethylpentane) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect carbonyl (C=O) and peroxide (O-O) functional groups to confirm structural integrity .

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments to identify impurities in synthesized batches .

How can large-scale reactions be safely scaled while mitigating hazards?

Q. Advanced Research Focus

- Diluent selection : Use water or type A diluents (≥48%) to stabilize peroxide concentrations ≤52%, reducing explosion risks .

- Regulatory compliance : Adhere to IMDG Code for transport (UN 3119, Organic Peroxide Type F) and TSCA inventory requirements .

- Process intensification : Transition batch reactors to continuous flow systems to minimize in-situ peroxide accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.